molecular formula C12H16N2 B13802775 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene

11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Cat. No.: B13802775
M. Wt: 188.27 g/mol
InChI Key: NNOXANFAXHFHAA-UHFFFAOYSA-N
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Description

11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene is a heterocyclic compound known for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical chemistry due to its promising anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene typically involves a three-component condensation reaction. One efficient method involves the reaction of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using sodium hydrogen sulfate as a catalyst . Another environmentally friendly approach utilizes magnesium bromide as a catalyst in a solvent-free condition .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of inexpensive and readily available catalysts like magnesium bromide makes the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly with aryl groups, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Aryl halides and other electrophiles are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also interacts with pain receptors, providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

  • 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
  • 13-Acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Uniqueness

11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene stands out due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown high anti-inflammatory and analgesic activities with low acute toxicity, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

11-methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C12H16N2/c1-14-7-10-6-9-4-2-3-5-11(9)12(8-14)13-10/h2-5,10,12-13H,6-8H2,1H3

InChI Key

NNOXANFAXHFHAA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC3=CC=CC=C3C(C1)N2

Origin of Product

United States

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